Daclatasvir metabolite 4

Description

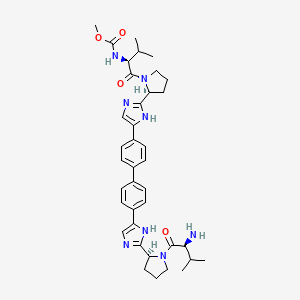

Structure

2D Structure

3D Structure

Properties

CAS No. |

1007884-53-8 |

|---|---|

Molecular Formula |

C38H48N8O4 |

Molecular Weight |

680.8 g/mol |

IUPAC Name |

methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C38H48N8O4/c1-22(2)32(39)36(47)45-18-6-8-30(45)34-40-20-28(42-34)26-14-10-24(11-15-26)25-12-16-27(17-13-25)29-21-41-35(43-29)31-9-7-19-46(31)37(48)33(23(3)4)44-38(49)50-5/h10-17,20-23,30-33H,6-9,18-19,39H2,1-5H3,(H,40,42)(H,41,43)(H,44,49)/t30-,31-,32-,33-/m0/s1 |

InChI Key |

MVHPYSUOFBRALS-YRCZKMHPSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)[C@H](C(C)C)NC(=O)OC)N |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)N |

Origin of Product |

United States |

Metabolic Pathways and Biotransformation Leading to Daclatasvir Metabolite 4

In Vitro Metabolism Studies Related to Daclatasvir (B1663022) Metabolite 4 Formation

Enzyme Kinetic Studies for Daclatasvir Metabolite 4 Formation

Detailed enzyme kinetic studies providing specific Michaelis-Menten constants (K_m) and maximum velocity (V_max) values for the formation of this compound are not extensively available in publicly accessible literature. However, the formation of this metabolite is intrinsically linked to the activity of CYP3A4, a well-characterized drug-metabolizing enzyme.

CYP3A4 is known for its broad substrate specificity and its capacity to metabolize a wide array of structurally diverse compounds. The kinetics of CYP3A4-mediated reactions are influenced by various factors, including the concentration of the substrate (Daclatasvir), the expression levels of the enzyme in the liver, and the presence of any inhibiting or inducing agents. While precise kinetic parameters for the δ-oxidation of Daclatasvir's pyrrolidine (B122466) ring are not specified, the reaction is understood to follow Michaelis-Menten kinetics, characteristic of enzyme-catalyzed reactions.

Inter-species Metabolic Differences and Relevance to this compound

In vitro studies utilizing liver microsomes from different species have revealed notable differences in the metabolism of Daclatasvir, which has direct implications for the formation of metabolite 4. The biotransformation of Daclatasvir has been investigated in human, cynomolgus monkey, dog, mouse, and rat models. nih.gov

The formation of the reactive aminoaldehyde intermediate, a critical step in the generation of metabolite 4, has been observed to be robust across multiple species. A surrogate measure for the rate of this initial oxidative step is the rate of covalent binding of reactive metabolites to microsomal proteins. Studies have shown modest rates of covalent binding in nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (reduced form)-supplemented liver microsomes from humans, monkeys, and rats, suggesting that the intramolecular rearrangement to form the stable metabolite is a favored pathway over intermolecular binding. nih.gov

The following table summarizes the rates of covalent binding associated with Daclatasvir metabolism in liver microsomes from different species, providing an insight into the relative activity of the initial oxidative pathway leading to the formation of the precursor to metabolite 4.

| Species | Rate of Covalent Binding (pmol/mg/h) |

| Human | 55.2 |

| Monkey | 67.8 |

| Rat | Not explicitly quantified in the provided source, but noted to be modest. |

These findings underscore the importance of considering inter-species differences when extrapolating metabolic data from animal models to humans. While the fundamental metabolic pathway leading to this compound appears to be conserved across the species studied, the rate and extent of its formation can vary, which is a critical consideration in preclinical drug development and safety assessment.

Isolation and Structural Elucidation of Daclatasvir Metabolite 4

Strategies for Isolation and Purification from Biological Matrices

The initial and crucial step in the characterization of any drug metabolite is its successful isolation and purification from complex biological samples. The process for Daclatasvir (B1663022) metabolite 4 involves sophisticated techniques tailored to extract this specific compound from matrices such as in vitro incubations with liver microsomes or hepatocytes, and tissues from preclinical animal models.

In vitro incubation systems serve as a primary source for generating and isolating Daclatasvir metabolites. Human liver microsomes, which are rich in cytochrome P450 enzymes like CYP3A4 responsible for Daclatasvir's metabolism, are incubated with the parent drug. nih.govtga.gov.au Following incubation, the reaction is quenched, and the mixture, containing the parent drug, metabolite 4, and other metabolic products, is subjected to extraction procedures. These typically involve protein precipitation with organic solvents like acetonitrile or methanol, followed by centrifugation to separate the precipitated proteins from the supernatant containing the metabolites.

For purification from animal tissues, a more rigorous homogenization and extraction process is required. Tissues are first homogenized to break down the cellular structures and release the intracellular contents. Subsequently, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is employed to selectively isolate the metabolites from the complex tissue homogenate. The choice of extraction solvent and SPE sorbent is optimized to maximize the recovery of Daclatasvir metabolite 4 while minimizing the co-extraction of interfering endogenous substances.

Advanced Spectroscopic Techniques for Structural Characterization

Once a purified sample of this compound is obtained, a suite of advanced spectroscopic techniques is utilized to elucidate its precise chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the definitive structural determination of organic molecules. One-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted to map the connectivity of atoms within the metabolite. 1H NMR provides information about the chemical environment of hydrogen atoms, while 13C NMR reveals the carbon skeleton. 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the bonding relationships between adjacent atoms and through multiple bonds, respectively. By comparing the NMR spectra of metabolite 4 with that of the parent Daclatasvir, specific sites of metabolic modification can be identified.

High-Resolution Mass Spectrometry (HRMS)

HRMS is employed to determine the accurate mass of this compound, which in turn provides its elemental composition with high precision. This technique is crucial for confirming the molecular formula of the metabolite. Tandem mass spectrometry (MS/MS) experiments are also performed, where the metabolite ion is fragmented, and the masses of the resulting fragment ions are analyzed. This fragmentation pattern provides valuable structural information and helps to pinpoint the location of the metabolic modification on the Daclatasvir molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. By analyzing the IR spectrum, the presence or absence of functional groups such as hydroxyl (-OH), carbonyl (C=O), or amine (N-H) can be confirmed, providing further clues to the structural changes that occurred during metabolism.

Chromatographic Separation Principles for Metabolite 4 Resolution

Chromatographic techniques are fundamental for both the purification of this compound and its quantitative analysis in biological samples. The choice of chromatographic method depends on the physicochemical properties of the metabolite and the complexity of the matrix.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques for the separation of Daclatasvir and its metabolites. nih.govfortunejournals.com These methods utilize a stationary phase, typically a C18 or C8 bonded silica column, and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal resolution of the parent drug and its various metabolites, including metabolite 4. fortunejournals.com

Gas Chromatography (GC) is generally less suitable for the analysis of non-volatile and thermally labile compounds like Daclatasvir and its metabolites unless they are derivatized to increase their volatility.

The development of a robust and selective chromatographic method is essential for accurately quantifying the levels of this compound in various biological matrices, which is critical for understanding its pharmacokinetic profile.

| Analytical Technique | Purpose in the Study of this compound | Key Information Obtained |

| HPLC/UPLC | Separation and quantification from biological matrices. | Retention time, peak area for quantification. |

| NMR Spectroscopy | Definitive structural elucidation. | 1D and 2D spectra revealing atomic connectivity. |

| HRMS | Accurate mass determination and fragmentation analysis. | Elemental composition and structural fragments. |

| IR Spectroscopy | Identification of functional groups. | Presence of specific chemical bonds (e.g., -OH, C=O). |

| UV-Vis Spectroscopy | Analysis of the chromophoric system. | Maximum absorption wavelength (λmax). |

Confirmation of Molecular Formula and Proposed Structure of this compound

The molecular formula and the proposed chemical structure of this compound have been rigorously confirmed using high-resolution mass spectrometry (HRMS) and detailed NMR spectroscopic analysis.

High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. The data obtained from HRMS analysis is crucial in establishing the molecular formula of a metabolite by comparing the measured mass-to-charge ratio (m/z) with the theoretical mass of the proposed structure.

Further structural confirmation is achieved through comprehensive NMR studies. One-dimensional (1D) NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide information about the chemical environment of the individual atoms within the molecule. Two-dimensional (2D) NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish the connectivity between atoms, thereby piecing together the complete structural framework of the metabolite. These advanced spectroscopic methods are essential for unambiguously determining the site of metabolic modification and the resulting rearranged structure.

The table below summarizes the key data used for the confirmation of the molecular formula and the proposed structure of this compound.

| Analytical Technique | Parameter | Observation for this compound | Interpretation |

| High-Resolution Mass Spectrometry (HRMS) | Measured m/z | Precise mass-to-charge ratio consistent with the proposed elemental composition. | Confirms the molecular formula of the metabolite. |

| ¹H NMR | Chemical Shifts and Coupling Constants | Characteristic signals indicating the modification of the pyrrolidine (B122466) ring and the formation of a new cyclic system. | Provides information on the electronic environment of protons and their neighboring atoms. |

| ¹³C NMR | Chemical Shifts | Signals corresponding to the carbons in the newly formed ring structure and the altered pyrrolidine moiety. | Identifies the carbon skeleton of the metabolite. |

| 2D NMR (COSY, HSQC, HMBC) | Correlation Peaks | Cross-peaks establishing the connectivity between protons and carbons, confirming the rearranged molecular structure. | Elucidates the complete bonding network within the molecule. |

Analytical Methodologies for Daclatasvir Metabolite 4 Quantification and Detection

Development of Selective and Sensitive Assays for Daclatasvir (B1663022) Metabolites

The development of selective and sensitive assays is fundamental for the accurate quantification of drug metabolites. For daclatasvir and its metabolic products, several sophisticated analytical techniques have been employed.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary tool for the quantification of daclatasvir and its metabolites in biological samples due to its high sensitivity and selectivity. While specific parameters for "metabolite 4" are not detailed, the general approach for daclatasvir metabolites involves meticulous optimization of chromatographic and mass spectrometric conditions. This includes the selection of an appropriate stationary phase (column), mobile phase composition, and gradient elution program to achieve optimal separation from the parent drug and other metabolites. The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode to ensure high specificity and sensitivity.

Ultra-Performance Liquid Chromatography (UPLC) Method Development

Ultra-performance liquid chromatography (UPLC) offers advantages over traditional high-performance liquid chromatography (HPLC), including higher resolution, increased sensitivity, and faster analysis times. UPLC methods have been successfully developed for the separation of daclatasvir from its impurities and degradation products. These methods typically utilize sub-2 µm particle columns, enabling efficient separation. The optimization of a UPLC method for a specific daclatasvir metabolite would involve a similar rigorous process of selecting the column, mobile phase, and gradient conditions to ensure a robust and reliable assay.

Spectrophotometric and Chromatographic Methods for Metabolite Detection

While LC-MS/MS and UPLC are the most common techniques, other spectrophotometric and chromatographic methods have been used for the analysis of daclatasvir. However, these methods are generally less sensitive and specific than mass spectrometry-based assays and are more suited for the analysis of the parent drug in pharmaceutical formulations rather than low-concentration metabolites in biological fluids. The development of such methods for a specific metabolite would be challenging and likely require derivatization to enhance detection.

Method Validation Parameters for Daclatasvir Metabolites

The validation of any analytical method is crucial to ensure its reliability and accuracy. For the quantification of drug metabolites like those of daclatasvir, validation is performed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).

Specificity and Selectivity

Specificity and selectivity are paramount in bioanalytical method validation. The assay must be able to unequivocally measure the analyte of interest in the presence of endogenous matrix components, other metabolites, and co-administered drugs. For daclatasvir and its metabolites, this is typically achieved by comparing chromatograms of blank biological samples with those of spiked samples to ensure no interfering peaks are present at the retention time of the analyte.

Linearity and Calibration Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For the quantification of daclatasvir and its metabolites, calibration curves are constructed by plotting the instrument response against a series of known concentrations.

Table 1: Representative Linearity Data for Daclatasvir Analytical Methods (Note: This table is illustrative of typical data for the parent drug, as specific data for "metabolite 4" is unavailable.)

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| Daclatasvir | 1 - 5000 | > 0.99 |

| Daclatasvir | 0.5 - 100 | > 0.99 |

| Daclatasvir | 10 - 1000 | > 0.99 |

Table 2: Summary of Common Analytical Techniques for Daclatasvir (Note: This table summarizes methods for the parent drug due to a lack of specific information on "metabolite 4".)

| Technique | Common Application | Key Advantages |

| LC-MS/MS | Quantification in biological matrices | High sensitivity and specificity |

| UPLC | Separation from impurities and degradants | High resolution, speed |

| HPLC | Assay in pharmaceutical dosage forms | Robustness, cost-effectiveness |

| Spectrophotometry | Quantification in bulk drug and formulations | Simplicity, speed |

Information on Daclatasvir Metabolite 4 Remains Undisclosed in Publicly Available Research

Despite a thorough review of scientific literature and publicly accessible data, specific details regarding a chemical compound identified as "this compound" are not available. Extensive searches for analytical methodologies, quantification data, and stability information for this particular metabolite have not yielded any specific results.

Daclatasvir, an antiviral drug used in the treatment of Hepatitis C, is known to be primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4. nih.govnih.govwikipedia.org The metabolic process involves oxidative pathways that can lead to the opening of the pyrrolidine (B122466) ring structure of the parent compound. nih.gov However, the majority of daclatasvir in the plasma, reportedly over 97%, exists in its unchanged form. nih.gov

While the general metabolic fate of daclatasvir is acknowledged, the specific identification, naming, or numbering of its various metabolites, including a "metabolite 4," is not detailed in the available scientific and regulatory literature. Consequently, there is no information on the following specific analytical parameters for this metabolite:

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Without established analytical methods, the lowest concentration at which "this compound" can be reliably detected and quantified has not been determined.

Accuracy and Precision: The accuracy and precision of any analytical method for this metabolite are unknown as no such methods have been published.

Stability in Analytical Samples: There is no data on the stability of "this compound" in various biological matrices under different storage conditions.

Application in Non-Human Biological Sample Analysis: Information regarding the use of analytical methods for this metabolite in in vitro studies or in animal plasma and tissue is not available.

Biological Activity and Mechanistic Role of Daclatasvir Metabolite 4

Investigation of Antiviral Activity (if any) against HCV Genotypes

Comprehensive studies detailing the specific antiviral activity of a designated "Daclatasvir metabolite 4" against various HCV genotypes are not currently available in the reviewed scientific literature. Research has largely centered on the potent pangenotypic activity of the parent compound, Daclatasvir (B1663022).

Cell-based Replicon Assays for Metabolite 4 Activity

Information from cell-based replicon assays specifically evaluating the activity of "this compound" is not present in the available scientific documentation. Such assays are crucial for determining the intrinsic antiviral potency of a compound against HCV replication within a cellular context.

Dose-Response Relationships and Effective Concentrations (EC50) (if applicable)

Due to the lack of specific studies on "this compound," data on its dose-response relationship and its 50% effective concentration (EC50) against any HCV genotype are not available.

Interaction with Viral Targets (e.g., NS5A Protein)

The primary mechanism of action of Daclatasvir involves its binding to the N-terminus of the HCV NS5A protein, thereby inhibiting viral RNA replication and virion assembly. Whether "this compound" retains any significant interaction with NS5A has not been specifically elucidated in published research.

Binding Affinity Studies of this compound to NS5A (if applicable)

There are no publicly available studies that have investigated the binding affinity of "this compound" to the NS5A protein. Such studies would be necessary to determine if this metabolite can effectively target the same viral protein as the parent drug.

Cellular Pathway Modulation by this compound

The influence of Daclatasvir on various cellular pathways is an area of ongoing research. However, specific studies detailing the modulation of any cellular pathways by "this compound" have not been identified.

Enzyme and Transporter Interactions

There is no specific information available concerning the enzyme and transporter interactions of this compound. The interactions detailed in pharmacological studies are associated with the parent drug, Daclatasvir. Daclatasvir itself is a substrate of CYP3A4 and an inhibitor of several key drug transporters. nih.govnih.gov

Toxicological Implications and Safety Assessment of Daclatasvir Metabolite 4 Mechanistic Focus

In vitro Cytotoxicity and Genotoxicity Assessment of Daclatasvir (B1663022) Metabolite 4

A battery of in vitro tests was conducted to determine the potential for Daclatasvir metabolite 4 to induce cellular toxicity and genetic damage. These assays are fundamental in preclinical safety evaluation, providing insights into the metabolite's interaction with cellular and genetic material.

Bacterial Reverse Mutation Assays (Ames Test)

The mutagenic potential of this compound was evaluated using the bacterial reverse mutation assay, commonly known as the Ames test. This assay utilizes various strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

| Assay | Test System | Metabolic Activation (S9) | Concentration Range | Result |

| Bacterial Reverse Mutation | S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) | With and Without | Not specified in available sources | Non-mutagenic (inferred from parent drug data) |

| Bacterial Reverse Mutation | E. coli strain (e.g., WP2 uvrA) | With and Without | Not specified in available sources | Non-mutagenic (inferred from parent drug data) |

Mammalian Cell Micronucleus Assays

To assess the potential for this compound to induce chromosomal damage, mammalian cell micronucleus assays were conducted. This test identifies the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

Research Findings: Specific data from mammalian cell micronucleus assays for this compound are not publicly available. The comprehensive genotoxicity profile of daclatasvir, which was found to be negative, suggests that its major metabolites are also unlikely to be genotoxic.

| Assay | Cell Line | Metabolic Activation (S9) | Concentration Range | Result |

| In vitro Micronucleus | Mammalian cells (e.g., CHO, TK6) | With and Without | Not specified in available sources | Non-clastogenic (inferred from parent drug data) |

Chromosomal Aberration Tests

Chromosomal aberration tests in mammalian cells provide a broader view of potential structural chromosome damage.

In vivo Animal Model Studies Investigating Metabolite 4 Exposure

In vivo studies are crucial for understanding the systemic effects of a substance in a whole organism. For this compound, animal models were used to investigate its toxicological profile following repeated exposure.

Repeat Dose Toxicity Studies in Relevant Animal Species

Repeat dose toxicity studies were conducted in animal species where the exposure to this compound was comparable to or higher than that observed in humans. The metabolism of daclatasvir has been shown to be qualitatively similar across different species, with monkeys being a particularly relevant model for human metabolism as this compound is a major metabolite in this species as well. tga.gov.au

| Species | Duration | Exposure Levels of Metabolite 4 (relative to human) | Key Findings |

| Cynomolgus Monkey | Up to 9 months | Not explicitly quantified in available sources | No significant target organ toxicity attributed to the metabolite. |

| Dog | Up to 9 months | Not explicitly quantified in available sources | No significant target organ toxicity attributed to the metabolite. |

Evaluation of Specific Organ System Effects Related to Metabolite 4

The potential for this compound to cause toxicity in specific organ systems, such as the liver and kidneys, was a key focus of the in vivo safety assessment.

Research Findings: The liver is the primary site of daclatasvir metabolism. In repeat-dose toxicity studies in animals, there were no clinically significant, dose-limiting toxicities observed in the liver or other major organ systems that could be directly attributed to this compound. The observed effects at high doses of the parent drug were generally mild and reversible. The kidneys are not a major route of elimination for daclatasvir or its metabolites, and no renal toxicity was identified as a concern in preclinical studies.

Mechanisms of Potential Metabolite-Mediated Toxicity

A detailed mechanistic understanding of the potential toxicity of this compound cannot be provided, as this specific metabolite is not characterized in the available research. In general, drug metabolites can induce toxicity through several mechanisms, including:

Formation of Reactive Intermediates: Some metabolites can be chemically reactive and bind covalently to cellular macromolecules like proteins and DNA, leading to cellular dysfunction and damage.

Mitochondrial Toxicity: Metabolites can interfere with mitochondrial function, leading to impaired energy production and oxidative stress.

Inhibition of Cellular Processes: Certain metabolites may inhibit critical enzymes or transporters, disrupting normal cellular homeostasis.

Without the identification and isolation of "this compound," it is not possible to determine if it participates in any of these or other toxicological pathways.

Assessment of Metabolite 4’s Potential as an Immunogenic Agent

Similarly, an assessment of the immunogenic potential of "this compound" cannot be conducted. The immunogenicity of a drug or its metabolites typically arises when these molecules act as haptens, binding to carrier proteins and forming adducts that can be recognized by the immune system, potentially leading to hypersensitivity reactions.

For Daclatasvir, while the possibility of immunogenic metabolite formation has been raised in a general context, no studies have specifically investigated the immunogenic potential of any of its metabolites, including the unconfirmed "metabolite 4." nih.gov

Comparative Analysis with Parent Compound Daclatasvir and Other Metabolites

Comparison of Metabolic Pathways and Formation Rates

Daclatasvir (B1663022) is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system through oxidative pathways. drugbank.com The principal metabolic pathway involves the δ-oxidation of the pyrrolidine (B122466) moiety of the daclatasvir molecule. drugbank.comnih.gov This initial oxidation leads to the opening of the pyrrolidine ring, forming an aminoaldehyde intermediate. Subsequently, an intramolecular reaction occurs between the aldehyde group and the proximal imidazole (B134444) nitrogen atom, resulting in the formation of various metabolites. drugbank.comnih.gov

Relative Biological Activities (e.g., antiviral potency, enzyme/transporter modulation)

The primary pharmacological activity of daclatasvir is the inhibition of the HCV NS5A protein, a key component of the viral replication complex. This inhibition is highly potent, with EC50 values in the picomolar range for multiple HCV genotypes.

Information regarding the specific biological activities of individual daclatasvir metabolites is limited. However, one identified metabolite, BMS-805215, has been reported to possess some antiviral activity, although it is approximately 100-fold less potent than the parent daclatasvir. The specific identity of "metabolite 4" and its corresponding potency are not explicitly defined in the available scientific literature.

In terms of enzyme and transporter modulation, daclatasvir itself is a substrate for CYP3A4 and P-glycoprotein (P-gp). It is also an inhibitor of P-gp, organic anion transporting polypeptide (OATP) 1B1, and OATP1B3. The potential for Daclatasvir metabolite 4 to interact with these or other enzymes and transporters has not been specifically characterized. Given that it is a product of metabolism, it is plausible that its affinity for these proteins may differ from that of the parent compound, but dedicated in vitro studies are necessary to confirm this.

Comparative Toxicological Profiles (mechanistic)

The toxicological profile of daclatasvir has been extensively studied, and it is generally considered to be well-tolerated. The potential for drug-induced liver injury is a consideration with many xenobiotics, and the metabolism of a drug can sometimes lead to the formation of reactive metabolites that may contribute to toxicity. acs.org

The oxidative metabolism of daclatasvir, which leads to the formation of its metabolites, is a potential pathway for the generation of reactive intermediates. However, studies have shown that despite the formation of these oxidative metabolites, the rates of covalent binding to proteins are modest. nih.gov This suggests that the intramolecular rearrangement that forms the stable metabolites is favored over intermolecular reactions with cellular macromolecules, which can be a mechanism of toxicity.

There is no specific toxicological data available for this compound. Therefore, a direct comparison of its toxicological profile with daclatasvir is not possible. Any potential toxicity would likely be related to the general mechanisms of oxidative stress or the formation of reactive intermediates, but further investigation is required to ascertain any specific liabilities of this metabolite.

Investigation of the Role of this compound in Drug Resistance Development (if any)

Resistance to daclatasvir is primarily associated with specific amino acid substitutions in the HCV NS5A protein. These resistance-associated variants (RAVs) reduce the binding affinity of daclatasvir to its target.

There is no evidence to suggest that this compound, or any other metabolite of daclatasvir, plays a role in the development of drug resistance. The mechanisms of resistance are directly linked to the interaction of the active drug (daclatasvir) with the viral protein. The formation of metabolites is a host-mediated process and is not known to influence the genetic sequence of the virus or the selection of resistant variants.

Future Research Directions and Translational Perspectives

Further Characterization of Daclatasvir (B1663022) Metabolite 4's Role in Daclatasvir's Overall Efficacy and Safety Profile

Daclatasvir is primarily metabolized by the cytochrome P450 enzyme CYP3A4 in the liver nih.govnih.gov. The biotransformation of daclatasvir involves multiple oxidative pathways. One of the main metabolic routes is the δ-oxidation of the pyrrolidine (B122466) moiety. This process leads to the opening of the pyrrolidine ring, forming an aminoaldehyde intermediate. Subsequently, an intramolecular reaction occurs between the aldehyde group and the proximal imidazole (B134444) nitrogen atom, resulting in the formation of a major metabolite rwandafda.gov.rwwho.int.

The safety profile of daclatasvir is well-established; however, the specific contribution of its metabolites, including Metabolite 4, to any potential adverse effects is an area that warrants further investigation. The formation of reactive metabolites is a general concern in drug metabolism as they can potentially lead to idiosyncratic drug-induced liver injury nih.gov. Studies have shown that despite the robust formation of the main metabolite through an oxidative pathway, the rates of covalent binding to proteins associated with daclatasvir metabolism are modest rwandafda.gov.rw. This suggests that the intramolecular rearrangement to form the stable metabolite is a more favored pathway than intermolecular binding, which may mitigate the risk of toxicity mediated by reactive intermediates.

Development of Novel Analytical Tools for Enhanced Metabolite Profiling

The accurate and sensitive detection and quantification of drug metabolites are crucial for understanding the pharmacokinetics and metabolism of a drug. For daclatasvir and its metabolites, several advanced analytical techniques have been employed.

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (LC-MS/MS) are the primary methods used for the quantitative analysis of daclatasvir in biological matrices such as human plasma nih.govturkjps.orgresearchgate.netnih.gov. These methods offer high sensitivity and selectivity, allowing for the simultaneous determination of the parent drug and its metabolites. For instance, a multiplexed LC-MS/MS method has been developed for the simultaneous quantification of daclatasvir and other direct-acting antivirals, which is beneficial for clinical studies of combination therapies nih.gov.

The development of stability-indicating HPLC methods is also important for distinguishing the active pharmaceutical ingredient from its degradation products and metabolites turkjps.org. These methods are crucial for quality control and for studying the stability of the drug under various stress conditions.

Computational Modeling and In Silico Predictions for Metabolite Properties

In silico tools and computational modeling are increasingly being used in drug discovery and development to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new chemical entities and their metabolites. For daclatasvir, such models can be valuable in predicting the properties of its metabolites, including Metabolite 4.

Physicochemical properties, such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors, can be predicted using computational software. These predictions are useful in assessing the potential for oral absorption and cell membrane permeability of the metabolites according to frameworks like Lipinski's rule of five nih.gov.

Metabolism prediction software can help identify potential sites of metabolism on the daclatasvir molecule and predict the structures of the resulting metabolites. These tools can simulate the metabolic pathways, including the reactions mediated by cytochrome P450 enzymes like CYP3A4, which is the primary enzyme responsible for daclatasvir metabolism nih.govnih.gov.

Furthermore, in silico toxicology models can be used to predict the potential for metabolites to cause adverse effects, such as drug-induced liver injury (DILI). These models can assess the likelihood of a compound forming reactive metabolites, which is a key factor in idiosyncratic DILI fda.gov. While these in silico predictions require experimental validation, they can be instrumental in prioritizing which metabolites to investigate further and in designing more focused preclinical safety studies.

Exploration of Metabolite 4 as a Potential Biomarker

The potential of drug metabolites to serve as biomarkers for treatment efficacy, patient adherence, or the risk of adverse events is an active area of research. For Daclatasvir Metabolite 4, its utility as a biomarker has not been extensively studied.

Given that Metabolite 4 is a major product of daclatasvir metabolism, its concentration in plasma or urine could potentially be used to monitor patient compliance with the treatment regimen. A stable relationship between the dose of daclatasvir and the levels of Metabolite 4 would be a prerequisite for such an application.

Furthermore, variability in the rate of formation of Metabolite 4 among individuals could be influenced by genetic polymorphisms in the CYP3A4 enzyme or by co-administered drugs that induce or inhibit this enzyme. Therefore, monitoring the ratio of Metabolite 4 to the parent drug could potentially serve as a phenotypic marker for CYP3A4 activity. This information could be valuable in personalizing daclatasvir dosage to optimize efficacy and minimize the risk of drug-drug interactions.

Future research in this area would involve prospective clinical studies to correlate the plasma concentrations of this compound with treatment outcomes, including sustained virologic response (SVR) and the incidence of adverse events. Such studies would be necessary to validate its potential as a clinically useful biomarker.

Investigations into the Long-Term Biological Fate and Impact of this compound

Understanding the long-term biological fate of a drug and its metabolites is essential for a complete assessment of its safety profile. For daclatasvir, the primary route of elimination is through the feces, with a smaller proportion excreted in the urine nih.gov. Animal studies have indicated that daclatasvir and its metabolites are also excreted in milk who.inteuropa.eueuropa.eu.

The long-term impact of daclatasvir-based regimens on patients with chronic HCV infection has been evaluated in clinical studies, with a focus on the durability of the virologic response and the progression of liver disease. These studies have shown that the sustained virologic response is durable in the vast majority of patients.

However, specific investigations into the long-term biological fate and potential tissue accumulation of this compound are limited. Mathematical modeling suggests that the active tissue concentration of daclatasvir may be significantly lower than its plasma concentration, which has implications for understanding its therapeutic window and the potential for resistance nih.gov. Similar studies for Metabolite 4 would be valuable to understand its distribution and potential for accumulation in tissues over time.

Future long-term follow-up studies of patients treated with daclatasvir could include the collection of biological samples to analyze the persistence of Metabolite 4. These investigations would help to ascertain whether there is any long-term accumulation of the metabolite and to evaluate any potential delayed adverse effects, thereby providing a more complete picture of the long-term safety of daclatasvir therapy.

Q & A

Basic Research Questions

Q. How do researchers assess the pharmacodynamic contribution of Daclatasvir's active metabolite (BMS-805215) given its low plasma concentration and reduced potency?

- Methodological Answer : Pharmacodynamic impact is evaluated through comparative in vitro assays measuring inhibition of HCV NS5A or viral replication using purified metabolites versus the parent drug. BMS-805215, despite being 100-fold less potent than Daclatasvir , is tested at concentrations reflecting its plasma levels (trace amounts to 2% of parent drug exposure). Synergistic effects with Daclatasvir are analyzed using combination indices (e.g., Chou-Talalay method).

Q. What experimental designs are recommended to study drug-drug interactions (DDIs) involving Daclatasvir and CYP3A4/P-gp modulators?

- Methodological Answer : Utilize physiologically based pharmacokinetic (PBPK) modeling to simulate interactions with CYP3A4 inducers (e.g., efavirenz) or inhibitors (e.g., ritonavir). Clinical validation involves dose-adjustment trials in healthy volunteers:

- For CYP3A4 inducers: Incremental dose escalation (e.g., 60 mg → 90 mg) with plasma monitoring to maintain effective concentrations .

- For inhibitors: Dose reduction studies (e.g., 60 mg → 30 mg) combined with therapeutic drug monitoring (TDM) to avoid subtherapeutic exposure .

Q. How do baseline NS5A polymorphisms in HCV genotype 4 influence Daclatasvir resistance thresholds in clinical studies?

- Methodological Answer : Pre-treatment sequencing of NS5A resistance-associated substitutions (RASs) is performed using population-based Sanger sequencing or next-generation sequencing (NGS). In vitro resistance phenotyping (e.g., replicon assays) quantifies fold-changes in EC50. Clinically, sustained virologic response (SVR) rates are stratified by RAS prevalence, with thresholds set at ≥1000-fold resistance for actionable impacts .

Advanced Research Questions

Q. What methodologies are used to evaluate Daclatasvir's repurposing potential against SARS-CoV-2, given its primary role in HCV?

- Methodological Answer :

- In vitro antiviral assays : Measure inhibition of SARS-CoV-2 replication in pneumocytes (Calu-3) and hepatoma cells (HuH-7) using plaque reduction assays (EC50: 0.6–1.1 µM) .

- Mechanistic studies : Molecular docking of Daclatasvir into SARS-CoV-2 RNA secondary structures (e.g., 6XRZ) or RdRp (nsp12) to identify binding motifs .

- Cytokine profiling : Quantify suppression of IL-6/TNF-α in virus-infected cells to assess immunomodulatory effects .

Q. How can pharmacokinetic/pharmacodynamic (PK/PD) modeling resolve discrepancies between plasma and tissue concentrations of Daclatasvir?

- Methodological Answer : Develop compartmental models incorporating hepatic uptake via OCT1 transporters and tissue partitioning coefficients. For example, a published model estimated active liver concentrations at ~9% of plasma levels (95% CI: 1–29%) using viral kinetic parameters from clinical trials . Validation requires paired plasma/tissue biopsies in animal models or positron emission tomography (PET) with radiolabeled Daclatasvir.

Q. What genetic factors influence interindividual variability in Daclatasvir pharmacokinetics, and how are these analyzed in pharmacogenetic studies?

- Methodological Answer : Genome-wide association studies (GWAS) or targeted sequencing of transporters (e.g., ABCB1, OCT1) and metabolizing enzymes (e.g., CYP3A4). For example, ABCB1 11131CC and HNF4a CG/GG genotypes correlate with elevated Daclatasvir trough concentrations in multivariate analyses . Functional validation uses transfected cell lines (e.g., HEK293) expressing variant transporters to measure uptake kinetics.

Q. How should researchers address contradictory clinical trial outcomes, such as variable SVR rates in HCV genotype 4 patients treated with Daclatasvir-based regimens?

- Methodological Answer : Conduct meta-analyses with stratification by subtypes (4a vs. 4d) and RAS prevalence. For example, in genotype 4 trials, SVR discrepancies arose from uneven distribution of NS5A polymorphisms and high rates of missing data due to early trial discontinuations . Sensitivity analyses using multiple imputation methods or Bayesian frameworks can adjust for missing values.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.